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molecular formula C12H16N2O B8306843 6-methoxy-1-methyl-3-(methylaminomethyl)-1H-indole

6-methoxy-1-methyl-3-(methylaminomethyl)-1H-indole

Cat. No. B8306843
M. Wt: 204.27 g/mol
InChI Key: ZLRSQWHPKBOCBI-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

According to the procedure of Preparation 12, except substituting 6-methoxy-1-methyl-1H-indole-3-carboxaldehyde for the 2-methylindole-3-carboxaldehyde, the title compound (2.1 g, 87%) was obtained as an oil: MS (ES) m/e 205.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH:13]=O)=[CH:8][N:9]2[CH3:12])=[CH:5][CH:4]=1.C[C:16]1[NH:17]C2C(C=1C=O)=CC=CC=2>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:13][NH:17][CH3:16])=[CH:8][N:9]2[CH3:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=CN(C2=C1)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to the procedure of Preparation 12

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=CN(C2=C1)C)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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